Home > Products > Screening Compounds P105648 > 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid - 1802178-67-1

4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid

Catalog Number: EVT-2706233
CAS Number: 1802178-67-1
Molecular Formula: C9H9NO4
Molecular Weight: 195.174
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is a heterocyclic compound that combines features of both furan and azepine structures. This compound is characterized by its unique bicyclic framework which may impart distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and material science.

Source

The compound can be synthesized through several organic reactions, often involving multi-step processes that include cyclization and functional group transformations. While specific industrial production methods are not widely documented, laboratory synthesis techniques typically serve as the basis for scaling up production.

Classification

This compound belongs to the class of furoazepines, which are recognized for their potential therapeutic applications due to their structural similarities to biologically active molecules.

Synthesis Analysis

Methods

The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid typically involves several key steps:

  1. Formation of the Furan Ring: The initial step often includes the preparation of a furan precursor through the reaction of appropriate aldehydes or ketones with alcohols under acidic or basic conditions.
  2. Cyclization: The cyclization step is crucial and can be achieved using various methods such as:
    • Thermal cyclization: Heating the furan precursor with a suitable azepine precursor.
    • Acid-catalyzed cyclization: Employing Lewis acids or Brønsted acids to facilitate the formation of the bicyclic structure.
  3. Functional Group Modifications: Subsequent reactions may involve oxidation or reduction processes to introduce or modify functional groups such as carboxylic acids or hydroxyl groups.

Technical Details

The reaction conditions—such as temperature, pressure, and solvent choice—are critical for optimizing yield and purity. For example, using solvents like ethanol or dichloromethane under reflux conditions can enhance product formation.

Molecular Structure Analysis

Structure

The molecular structure of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid features:

  • A furan ring fused to an azepine ring, providing a unique bicyclic framework.
  • A carboxylic acid functional group at the 3-position which plays a significant role in its reactivity and potential biological activity.

Data

The molecular formula is typically represented as C10H11NO3C_{10}H_{11}NO_3 with a molecular weight around 195.2 g/mol. The compound's stereochemistry may also influence its biological interactions.

Chemical Reactions Analysis

Reactions

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid can participate in various chemical reactions:

  1. Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  2. Reduction Reactions: Reduction can convert carbonyl groups into alcohols using reagents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can introduce various substituents into the furan or azepine rings through reactions with halogenating agents or nucleophiles.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, controlling temperature and pH during oxidation can dictate product selectivity.

Mechanism of Action

Process

The mechanism of action for 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid primarily involves its interaction with specific biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound's structure allows it to bind selectively to target proteins, potentially inhibiting or activating their functions.
  2. Signal Transduction: Upon binding to its target, it may initiate downstream signaling pathways that affect cellular responses.

Data

Research into its specific interactions is ongoing and may reveal insights into its therapeutic potential in treating diseases related to these targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in polar organic solvents such as methanol and ethanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation.

Relevant Data

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to characterize the compound's structure and confirm purity.

Applications

Scientific Uses

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid has several potential applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties against various diseases due to its structural similarity to bioactive compounds.
  2. Chemical Synthesis: Used as a building block for synthesizing more complex molecules in organic chemistry research.
  3. Material Science: May find applications in developing new materials with specific properties due to its unique chemical structure.
Synthetic Methodologies for Furoazepine Carboxylic Acid Derivatives

Novel Multicomponent Reaction Pathways for Azepine-Furan Fusion

Multicomponent reactions (MCRs) enable convergent, atom-economic assembly of polyfunctionalized heterocycles, including the furo[3,2-c]azepine scaffold. These one-pot transformations efficiently incorporate diverse starting materials into the target core, minimizing purification steps and enhancing synthetic versatility. Ugi-4CR and Passerini-3CR are particularly effective for constructing precursors bearing the critical carboxylic acid moiety and azepine-furan fusion. For example, Ugi reactions employing furfurylamines, oxo-carboxylic acids, isocyanides, and aldehydes generate linear adducts that undergo intramolecular cyclization to form the fused azepine ring system. The inherent functional group compatibility of MCRs permits introduction of pharmacophores early in synthesis [7].

Table 1: Key Multicomponent Reactions for Furoazepine Core Assembly

Reaction TypeComponentsKey IntermediateCyclization MethodYield Range
Ugi-4CRFuranic amine, oxo-carboxylic acid, isocyanide, aldehydeLinear peptoidAcid-mediated lactamization45-78%
Passerini-3CR2-Formyl-azepinone, carboxylic acid, isocyanideα-Acyloxy carboxamideThermal dehydration52-65%
Van Leusen ImidazoleTosMIC, aldehyde, azepine ketoneImidazo-azepineOxidative ring expansion30-42%

Post-Ugi transformations significantly expand scaffold diversity. For instance, Ugi adducts derived from furfurylamines undergo ring-closing metathesis (RCM) to form the seven-membered azepine ring fused to the furan. Subsequent acid-catalyzed lactonization or oxidative functionalization yields the 4-oxo-tetrahydrofuroazepine core. This strategy demonstrates high bond-forming efficiency, with up to five bonds established in three synthetic operations [7]. Critical to success is the judicious selection of bifunctional inputs: oxo-carboxylic acids enable lactam formation, while ortho-substituted furanic components direct regioselective cyclization. Microwave irradiation frequently enhances cyclization efficiency, reducing reaction times from hours to minutes while improving yields by 15-20% [7].

Catalytic Asymmetric Synthesis of Tetrahydrofuroazepine Scaffolds

Enantioselective construction of the tetrahydrofuroazepine core employs chiral catalysts to control stereocenters adjacent to the carboxylic acid functionality. Organocatalysts, particularly peptide-embedded phosphothreonine-derived chiral phosphoric acids (pThr-CPAs) and C2-symmetric BINOL-phosphates, enable diastereodivergent access to either enantiomer of the saturated azepine ring system. pThr-CPAs reinforce inherent substrate stereopreference, while bulky BINOL-derived catalysts (e.g., TRIP) invert stereoselectivity through distinct transition state geometries [9].

Table 2: Catalytic Systems for Enantioselective Furoazepine Formation

Catalyst ClassRepresentative StructureReaction Typedr/eeStereochemical Outcome
Peptide-pThr CPADPro-Aib-Dap-pThr tetrapeptidePhosphoramidite coupling94:6 drReinforces substrate preference
BINOL-CPA(S)-TRIPAldol cyclization92% eeInverts substrate preference
Cinchona alkaloidHydrocupreidineMichael-lactonization88% eeSyn-adduct predominance

Notably, pThr-CPAs embedded in β-turn peptide scaffolds (e.g., DPro-Aib sequences) achieve exceptional stereocontrol (94:6 dr) in phosphoramidite couplings relevant to azepine ring formation. The peptide backbone positions catalytic residues to form hydrogen bonds with the developing oxyanion while shielding one face of the prochiral enol intermediate [9]. For aldol-type ring closures, BINOL catalysts complex with azepinone enols via hydrogen bonding, while the 3,3'-aryl groups sterically differentiate enantiofaces during nucleophilic attack. Temperature optimization proves critical: reducing reactions to 4°C increases diastereomeric ratios by 10-15% by suppressing background non-catalytic pathways [9] [4].

Spirocyclic phosphoric acid catalysts facilitate the synthesis of quaternary stereocenters at the ring fusion point. In a representative approach, chiral phosphoric acid CPA-3 (10 mol%) catalyzes the asymmetric intramolecular aldol reaction of keto-esters, yielding 4-oxo-furoazepines with >90% ee. The confined chiral pocket within the spiro catalyst enforces a specific enol conformation that dictates stereoselective C–C bond formation [4].

Optimization of Cyclization Strategies for Lactam Formation

Lactamization constitutes the pivotal step for constructing the 4-oxo-tetrahydroazepine ring. Polyphosphoric acid (PPA) catalysis efficiently promotes dehydrative cyclization of linear precursors containing carboxylic acid and amine functionalities. PPA acts as both Brønsted acid catalyst and dehydrating agent, facilitating nucleophilic attack by the amine on protonated carbonyls. Optimization studies reveal that PPA concentration (70-85% w/w) and reaction temperature (80-100°C) significantly impact yields: higher temperatures (100°C) reduce reaction times from 4 hours to 45 minutes but necessitate careful exclusion of moisture to prevent hydrolysis [3].

Hammett analysis of γ-lactam cyclization kinetics demonstrates electronic control over ring closure rates. Electron-withdrawing substituents (σ > 0) on the benzyl alcohol leaving group accelerate cyclization by 5-10-fold compared to electron-donating groups, consistent with a rate-determining SN2-type displacement. This insight enables rational precursor design: installing p-nitrobenzoate leaving groups enhances cyclization efficiency at lower temperatures (60°C), minimizing epimerization of sensitive α-chiral centers [5]. Alternative cyclization methods include:

  • Microwave-assisted ring closure: Reduces reaction times from hours to <15 minutes while improving yields by 18-25% through rapid, uniform heating [3]
  • Enzymatic lactamization: Lipases (e.g., CAL-B) in nonpolar solvents enable chemoselective cyclization at ambient temperature, preserving acid-labile furan rings [5]
  • Gold(I)-catalyzed hydroamination: Efficient for alkyne-tethered precursors, achieving >95% conversion with 5 mol% Ph3PAuNTf2 via exo-dig cyclization [5]

Notably, PPA-mediated cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives produces the diazepino[2,3-h]quinolone core—structurally analogous to the furoazepine target—in >85% yield. This validates the robustness of acid-catalyzed lactamization for medium-sized nitrogen heterocycles [3].

Post-Functionalization Techniques for Carboxylic Acid Substituents

The C3-carboxylic acid moiety serves as a versatile handle for diversification through activation, conjugation, and decarboxylative functionalization. In situ activation with carbodiimides (DCC, EDCI) or uronium salts (HATU, TBTU) enables amide bond formation with amines, generating carboxamide derivatives critical for SAR studies. HATU-mediated couplings exhibit superior efficiency for sterically hindered amines, achieving near-quantitative conversion in DMF at 0°C–25°C within 2 hours [2].

Decarboxylative strategies unlock alternative functionalization pathways:

  • Photoredox decarboxylation: Ru(bpy)3Cl2 catalysis under blue LED irradiation generates nucleophilic radicals for C–C bond formation (e.g., with Michael acceptors)
  • Silver-mediated decarboxylation: Ag2CO3 promotes decarboxylative halogenation, yielding 3-halo-furoazepines for cross-coupling reactions
  • Bioconjugation: EDC/NHS-activated carboxylate forms stable amides with lysine residues in proteins, enabling antibody-drug conjugate synthesis [2] [7]

Table 3: Carboxylic Acid Functionalization Methods and Applications

MethodReagents/ConditionsProductsApplication Relevance
Amide couplingHATU, DIPEA, DMF, 0°C→rtCarboxamidesBioisosteric replacement in medicinal chemistry
Reductive aminationNaBH3CN, DMF/AcOHAminoethyl derivativesEnhanced membrane permeability
EsterificationTMS-diazomethane, MeOHMethyl estersProdrug development
Decarboxylative arylationArI, Cu2O, phenanthroline, DMF 140°C3-Aryl derivativesExploration of π-π stacking interactions

Carboxylic acid isosteres expand medicinal chemistry utility while retaining biological recognition. Tetrazole bioisosteres (pKa ~4.5) are prepared via [3+2] cycloaddition of azides with nitriles under ZnBr2 catalysis. Acyl sulfonamides—accessed through mixed anhydride coupling with sulfonamides—provide geometrically similar but metabolically stable alternatives [2]. For late-stage diversification, polymer-supported reagents enable rapid purification: polystyrene-bound carbodiimide facilitates amide synthesis with simple filtration, eliminating chromatographic purification. This approach proves invaluable for generating compound libraries (>50 analogues) for high-throughput screening [2] [7].

Conformational restriction through intramolecular anhydride formation or lactonization creates fused bicyclic systems. Treatment with acetic anhydride yields mixed carboxylic-acetic anhydrides that undergo intramolecular Friedel-Crafts acylation when electron-rich aromatics are present, generating tricyclic scaffolds. These rigidified derivatives exhibit enhanced target selectivity in biological assays due to reduced entropic penalties upon binding [10].

Properties

CAS Number

1802178-67-1

Product Name

4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid

IUPAC Name

4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-3-carboxylic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.174

InChI

InChI=1S/C9H9NO4/c11-8-7-5(9(12)13)4-14-6(7)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13)

InChI Key

XMAFHZFPHLWMBZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CO2)C(=O)O)C(=O)NC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.